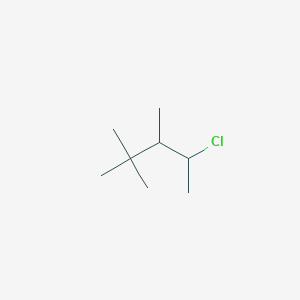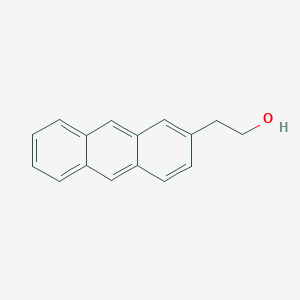
2-(Anthracen-2-YL)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Anthracen-2-YL)ethan-1-OL is an organic compound with the molecular formula C16H14O. It is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-2-YL)ethan-1-OL typically involves the reaction of anthracene with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Anthracen-2-YL)ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form anthracene-2-carboxylic acid.
Reduction: Reduction reactions can convert it into anthracene-2-ethanol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrogen halides (HX) can facilitate substitution reactions.
Major Products Formed
Oxidation: Anthracene-2-carboxylic acid.
Reduction: Anthracene-2-ethanol.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(Anthracen-2-YL)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of DNA interactions due to its planar structure, which allows it to intercalate between DNA base pairs.
Medicine: Investigated for its potential anti-cancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 2-(Anthracen-2-YL)ethan-1-OL involves its ability to interact with various molecular targets. In biological systems, it can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly useful in the development of anti-cancer drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: The parent compound, consisting of three fused benzene rings.
Anthracene-2-carboxylic acid: An oxidation product of 2-(Anthracen-2-YL)ethan-1-OL.
Anthracene-2-ethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific structure, which combines the photophysical properties of anthracene with the reactivity of an alcohol. This combination makes it a versatile compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
114191-96-7 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-anthracen-2-ylethanol |
InChI |
InChI=1S/C16H14O/c17-8-7-12-5-6-15-10-13-3-1-2-4-14(13)11-16(15)9-12/h1-6,9-11,17H,7-8H2 |
InChI-Schlüssel |
GJLKVLSGIDSXKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


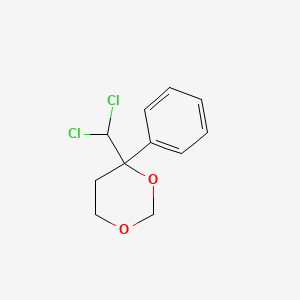
![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
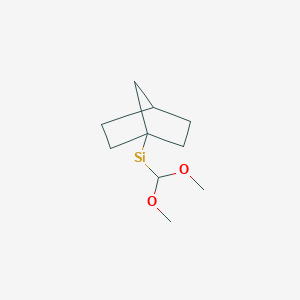
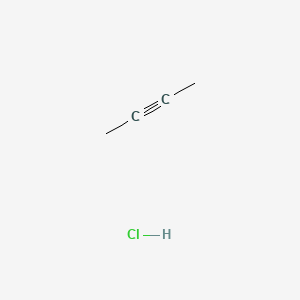
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
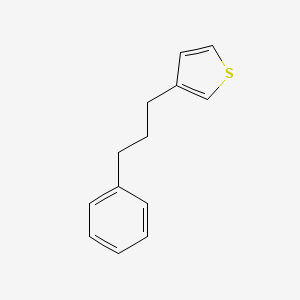
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
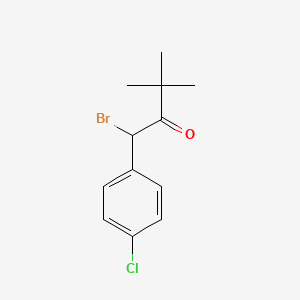
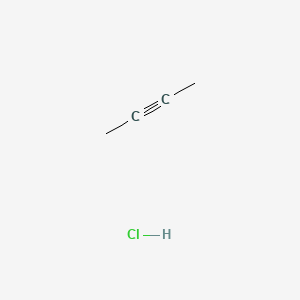
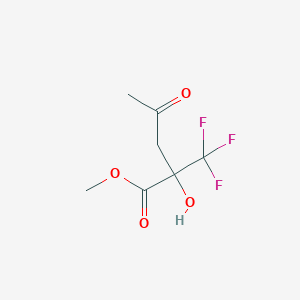

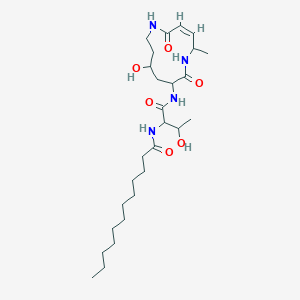
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
